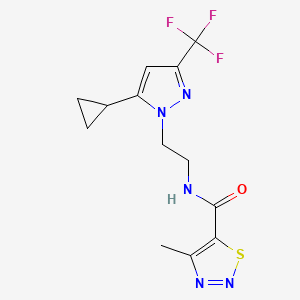
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound often found in pharmaceutical and biochemical research. This compound features a pyrazole ring substituted with a trifluoromethyl group, a thiadiazole ring, and other functional groups that add to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic synthesis techniques, including:
Formation of Pyrazole Ring: : The pyrazole ring is formed through the condensation of hydrazine with a diketone, followed by functionalization with a trifluoromethyl group.
Assembly of Thiadiazole Ring: : The thiadiazole ring can be synthesized by cyclization reactions involving thioamides and nitriles.
Coupling Reactions: : The two heterocyclic rings are connected via an ethyl linker using standard organic coupling reactions such as Suzuki or Stille coupling.
Introduction of Amide Group: : The final step often involves amidation where the carboxyl group is converted into the desired amide.
Industrial Production Methods: On an industrial scale, similar synthetic routes are followed, but with optimized reaction conditions to improve yield and reduce costs. Catalysis and solvent choices are particularly crucial in large-scale syntheses to ensure environmental and economic efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation, especially at the pyrazole ring, to form oxides or other higher oxidation state derivatives.
Reduction: : It can be reduced under strong reducing conditions, potentially affecting the trifluoromethyl group or the thiadiazole ring.
Substitution: : The presence of trifluoromethyl and cyclopropyl groups makes this compound reactive towards nucleophilic and electrophilic substitution reactions.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dimethyl sulfoxide, tetrahydrofuran.
Major Products Formed: Depending on the reaction conditions, products can range from oxidized derivatives, reduced forms with altered functional groups, or substituted products with new substituents replacing the trifluoromethyl or other groups.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: : Used as building blocks in the synthesis of more complex organic molecules.
Catalysts: : Part of catalytic systems in organic reactions due to its complex structure.
Enzyme Inhibitors: : Potential inhibitors of certain enzymes due to its complex ring structure and functional groups.
Ligands: : Used as ligands in coordination chemistry for bioinorganic applications.
Drug Development: : A candidate in the design and development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Diagnostics: : Used in imaging and diagnostic tools for its unique structural properties.
Agriculture: : Possible use in the development of agrochemicals like pesticides or herbicides.
Materials Science: : Components in the development of new materials with specific desired properties.
Mechanism of Action
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects through several mechanisms:
Molecular Targets: : It targets specific enzymes and proteins, modulating their activity.
Pathways Involved: : It may interfere with biochemical pathways involving the metabolism of other molecules or signal transduction.
Comparison with Similar Compounds
Similar Compounds:
N-(2-(5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.
N-(2-(5-cyclopropyl-3-(fluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.
Highlighting Uniqueness:
That's a deep dive into our compound of interest. Quite a fascinating molecule, isn't it?
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5OS/c1-7-11(23-20-18-7)12(22)17-4-5-21-9(8-2-3-8)6-10(19-21)13(14,15)16/h6,8H,2-5H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBQCKZBLSRCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-iodo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2763162.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2763163.png)
![N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2763164.png)
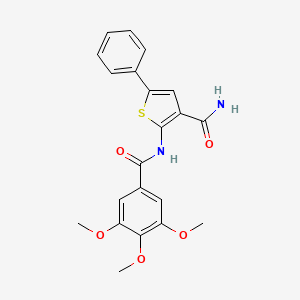
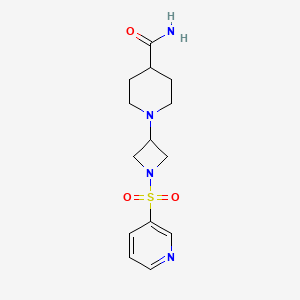
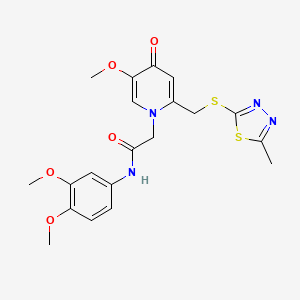
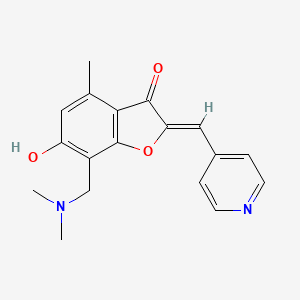
![2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2763174.png)
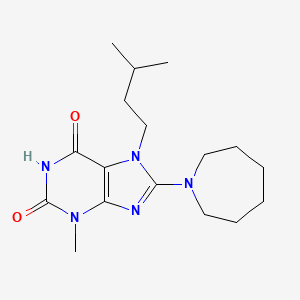
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B2763177.png)

![2-[8-(benzylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]-N'-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B2763181.png)

![2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2763184.png)
